
5-(1-エチル-1H-ピラゾール-4-イル)-イソキサゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings
科学的研究の応用
5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
作用機序
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biochemical pathways, contributing to their pharmacological activities .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of such compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the isoxazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the isoxazole ring or ring-opened products.
Substitution: Substituted derivatives at the pyrazole or isoxazole rings.
類似化合物との比較
- 1-Ethyl-1H-pyrazole-4-carboxylic acid
- Isoxazole-3-carboxylic acid
- 1-Ethyl-1H-pyrazole-4-yl-methanol
Comparison: 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential biological activities compared to compounds with only one of these rings.
生物活性
5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (CAS No. 957487-31-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure combining both pyrazole and isoxazole rings, which contributes to its biological activity. The molecular formula is C9H9N3O3 with a molecular weight of 207.19 g/mol.
Target Interactions
Pyrazole derivatives, including 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, are known to interact with various biological targets, leading to significant pharmacological effects. Research indicates that these compounds can modulate several biochemical pathways, particularly those involved in:
- Antimicrobial Activity : Exhibiting potent effects against various pathogens.
- Anticancer Activity : Inhibiting the proliferation of cancer cells through cell cycle arrest mechanisms.
Pharmacokinetics
The bioavailability of this compound is influenced by factors such as solubility and stability. Its pharmacokinetic profile suggests that it can be effectively absorbed and distributed within biological systems, making it a candidate for further therapeutic exploration.
Antimicrobial Properties
Research has demonstrated that 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid exhibits significant antimicrobial activity. For example, studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in treating infections .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, derivatives with similar structural motifs have been reported to induce cell cycle arrest in cancer cell lines such as Huh7 (liver cancer) and MCF7 (breast cancer). The cytotoxicity was assessed using the sulforhodamine B assay, revealing IC50 values ranging from 2.3 µM to 35.2 µM against various cancer cell lines .
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
Huh7 | 2.3 | Selective against cancer cells |
MCF7 | 17.9 | Moderate inhibition |
HCT116 | 8.5 | Significant inhibition |
Study on Anticancer Activity
In a comprehensive study, researchers synthesized indole-isoxazole hybrids and evaluated their anticancer activities alongside 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid. The findings indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis in cancer cells through modulation of cyclin-dependent kinases (CDKs), particularly CDK4 levels .
特性
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)8-3-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXULXSUNMRZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。